molecular formula C9H10N2O2 B2710837 8-Methoxy-3,4-dihydroquinoxalin-2(1H)-one CAS No. 1566145-35-4

8-Methoxy-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B2710837
M. Wt: 178.191
InChI Key: DWUQFCQWKGCIAG-UHFFFAOYSA-N
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Description

8-Methoxy-3,4-dihydroquinoxalin-2(1H)-one, also known as MDQ, is a heterocyclic compound that has been widely used in scientific research for its unique properties. MDQ is a potent antioxidant and has shown promising results in the treatment of various diseases.

Scientific Research Applications

Antitumor and Antineoplastic Agents

A promising anticancer lead, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, inhibited tumor growth significantly in mice without obvious signs of toxicity. It demonstrated high antiproliferative activity across a panel of human tumor cell lines and disrupted tumor vasculature, indicating potential as a novel class of tubulin-binding tumor-vascular disrupting agents. The evaluation of synthetic analogues suggested enhanced antitumor activity and improved drug-like properties with appropriate substitutions on the quinazoline ring (Cui et al., 2017).

Corrosion Inhibition

Quinoxalinone derivatives, specifically (E)-3-styrylquinoxalin-2(1H)-one and its analogues, were synthesized and characterized for their inhibitory effects on mild steel corrosion in a 1.0 M HCl medium. These compounds acted as mixed-type inhibitors, with their efficiency depending on concentrations. Their adsorption on steel surfaces followed the Langmuir model, indicating potential applications in corrosion protection (Tazouti et al., 2016).

Antimalarial Activity

3-Methoxy-4-methoxycarbonyl-1,2-dioxanes, closely related to quinoxalinone derivatives, showcased potential as scaffolds for antimalarial drugs. An optimized synthesis of these compounds allowed for the generation of a new family of 1,2-dioxane-4-carboxamides with notable in vitro activities against both chloroquine-sensitive and resistant P. falciparum strains. This finding highlights the versatility of the dioxane scaffold in developing antimalarial therapies (Lombardo et al., 2014).

Anti-Tubercular Agents

The discovery of 1,2,3-triazole-based quinoxaline-1,4-di-N-oxide derivatives as potential anti-tubercular agents was reported, with synthesized compounds displaying minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis strains. Among these, specific compounds exhibited moderate to significant anti-tubercular activity, underscoring the potential of quinoxaline derivatives in tuberculosis treatment (Srinivasarao et al., 2020).

properties

IUPAC Name

8-methoxy-3,4-dihydro-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-13-7-4-2-3-6-9(7)11-8(12)5-10-6/h2-4,10H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUQFCQWKGCIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=O)CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-3,4-dihydroquinoxalin-2(1H)-one

CAS RN

1566145-35-4
Record name 8-methoxy-1,2,3,4-tetrahydroquinoxalin-2-one
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